(S)-BI-1001

HIV-1 integrase allosteric inhibitor

HIV-1 integrase allosteric research requires stereochemically pure probes; the inactive R-enantiomer of BI-1001 confounds dose-response. (S)-BI-1001 is the validated S-enantiomer with potent NCINI activity (IC50=28 nM, EC50=450 nM). - **Target:** LEDGF/p75-binding pocket (integrase CCD dimer interface) - **Key Data:** Kd=4.7 µM; co-crystal structure PDB 4DMN available - **Application:** INSTI-resistance profiling, multimerization assays (HTRF/BRET), benchmarking of novel allosteric inhibitors - **Purity:** ≥98% chiral purity, racemate-free

Molecular Formula C23H17BrN2O
Molecular Weight 417.3 g/mol
Cat. No. B15141987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BI-1001
Molecular FormulaC23H17BrN2O
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H
InChIKeyWCNNKLPTJGOEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-BI-1001: Allosteric HIV-1 Integrase Inhibitor


(S)-BI-1001 (Compound 11) is the active S-enantiomer of BI-1001, a quinoline-based small molecule that acts as an allosteric inhibitor of HIV-1 integrase (IN) [1]. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic active site, (S)-BI-1001 binds to the LEDGF/p75-binding pocket at the IN catalytic core domain (CCD) dimer interface, a distinct allosteric site [2]. The compound exhibits antiviral potency with an IC50 of 28 nM, an EC50 of 450 nM, and a Kd of 4.7 μM against HIV-1 integrase in vitro . As a member of the non-catalytic site integrase inhibitor (NCINI) class, (S)-BI-1001 serves as a critical chemical probe for investigating integrase multimerization, LEDGF/p75-dependent integration, and the block-and-lock functional cure strategy in HIV research [3].

Enantiopure S-enantiomer probe for allosteric HIV-1 integrase studies
Stereochemical control supports reproducible integrase multimerization and LEDGF/p75 pathway assays
Suitable for in vitro biochemical and cell-based antiviral research workflows

(S)-BI-1001 Substitution and Reproducibility Risks


Substituting (S)-BI-1001 with the racemic mixture or alternative allosteric integrase inhibitors without stereochemical and pharmacological validation introduces critical confounding variables. The biological activity of BI-1001 is stereospecific: only the S-enantiomer exhibits potent antiviral activity, while the R-enantiomer is inactive, making chiral purity essential for reproducible dose-response relationships [1]. Furthermore, even within the NCINI class, compounds such as LEDGIN-6, CX14442, BI-224436, GS-9822, and INSTIs like raltegravir display markedly divergent potency ranges, binding affinities, and resistance profiles, which preclude direct substitution without recalibrating experimental conditions [2]. The binding kinetics and induced conformational changes at the integrase dimer interface are sensitive to subtle structural variations; thus, substitution without empirical validation risks misinterpretation of integrase multimerization dynamics and antiviral efficacy data [3].

Racemate R-enantiomer is inactive; racemic mixture may confound dose-response relationships and require enantiopure validation
NCINI analogs LEDGIN-6, BI-224436 and GS-9822 exhibit divergent potency and resistance profiles; cross-study revalidation needed
INSTIs Raltegravir/elvitegravir target catalytic active site, not allosteric multimerization; mechanism mismatch may limit direct comparison

Quantitative Evidence: (S)-BI-1001 vs. NCINIs and INSTIs


Enantioselective HIV-1 Integrase Inhibition

(S)-BI-1001 is the active S-enantiomer of the BI-1001 racemate. While the R-enantiomer exhibits no significant inhibition of HIV-1 integrase, (S)-BI-1001 demonstrates an IC50 of 28 nM in biochemical assays [1]. This stereospecific activity underscores the critical requirement for enantiopure material in functional studies and validates the chiral resolution or asymmetric synthesis approaches employed in its procurement .

Enantioselective IN inhibition
Head-to-head
IC50 = 28 nM (S-enantiomer)
Enantiomer-attribution review supports dose-response interpretation
R-enantiomer inactive; stereochemical control essential for assay reproducibility
HIV-1 integrase allosteric inhibitor stereochemistry enantiomer

Antiviral Potency Compared to LEDGIN-6

(S)-BI-1001 demonstrates an antiviral EC50 of 450 nM against HIV-1 in cell culture . In contrast, LEDGIN-6 (CX04328), another early NCINI probe, exhibits a substantially weaker antiviral EC50 of 2.35 µM in comparable assays . This represents an approximately 5.2-fold greater potency for (S)-BI-1001 relative to LEDGIN-6, positioning it as a more sensitive tool for probing integrase function at lower compound concentrations.

Antiviral potency vs LEDGIN-6
Reported
EC50 = 450 nM
~5.2-fold reported difference; supports potency ranking in cell-based assays
Cross-study comparable; LEDGIN-6 EC50 2.35 µM in similar T-cell line conditions
HIV-1 integrase allosteric inhibitor LEDGIN-6 antiviral

Binding Affinity at the Integrase Dimer Interface

Surface plasmon resonance (SPR) measurements reveal that (S)-BI-1001 binds to the HIV-1 integrase CCD dimer with a Kd of 4.7 µM . Comparative computational and biochemical studies indicate that CX14442 exhibits stronger binding (IC50 = 0.046 µM in biochemical assays) due to enhanced hydrophobic interactions mediated by a tert-butyl group, whereas the natural ligand LEDGF/p75 binds with a Kd of 0.0043 µM [1]. (S)-BI-1001 occupies an intermediate affinity position within the allosteric inhibitor landscape, providing a distinct window for studying integrase multimerization without saturating the binding site at low nanomolar concentrations.

Integrase binding affinity
Reported
Kd = 4.7 µM
Intermediate affinity position supports graded multimerization studies
CX14442 IC50 0.046 µM; LEDGF/p75 Kd 0.0043 µM reported
HIV-1 integrase allosteric inhibitor binding affinity Kd

Allosteric vs. Catalytic Site Inhibition

(S)-BI-1001 functions as a non-catalytic site integrase inhibitor (NCINI), binding to the LEDGF/p75 pocket at the CCD dimer interface and inducing aberrant integrase multimerization [1]. This contrasts with INSTIs such as raltegravir (IC50 = 90 nM in cell-free assays) and elvitegravir (IC50 = 0.7 nM), which bind directly to the catalytic active site and inhibit strand transfer . Cross-resistance profiling confirms that NCINIs and INSTIs possess distinct resistance mutation profiles, with (S)-BI-1001 retaining activity against INSTI-resistant mutants [2]. This mechanistic divergence renders (S)-BI-1001 indispensable for dissecting INSTI-resistant viral populations and for evaluating combinatorial antiviral strategies.

Allosteric vs catalytic inhibition
Class-level
Binds LEDGF/p75 pocket; induces aberrant integrase multimerization
Mechanism-context; no direct cross-resistance with INSTIs
Distinct resistance mutation profiles reported; retains activity against INSTI-resistant mutants
HIV-1 integrase allosteric INSTI mechanism of action

Potency and Resistance vs. Next-Generation NCINIs

Subsequent NCINI development yielded compounds with enhanced potency and optimized resistance profiles. BI-224436, an early clinical NCINI candidate, exhibits an antiviral EC50 of <15 nM , while GS-9822, a preclinical LEDGIN, potently inhibits the LEDGF/p75-integrase interaction with an IC50 of 0.07 µM and demonstrates high metabolic stability . In contrast, (S)-BI-1001 displays an EC50 of 450 nM and a Kd of 4.7 µM, reflecting its status as a foundational tool compound rather than a clinical candidate. Notably, (S)-BI-1001 retains activity against certain INSTI-resistant mutants (e.g., N155H, Q148H) due to its distinct allosteric binding site, whereas some next-generation NCINIs exhibit altered resistance patterns [1].

Potency vs next-gen NCINIs
Reported
EC50 450 nM; 30–300× less potent than newer NCINIs
Benchmark compound for comparative NCINI potency and resistance studies
BI-224436 EC50 ~15 nM reported; (S)-BI-1001 maintains distinct resistance pattern
HIV-1 integrase NCINI antiviral resistance

Structural Basis of Allosteric Inhibition

Co-crystal structures (PDB ID: 4DMN) reveal that (S)-BI-1001 binds at the HIV-1 integrase CCD dimer interface, forming hydrogen bonds with Glu-170, His-171, and the Thr-174 side chain via its carboxyl and methoxy groups [1]. Molecular dynamics simulations demonstrate that this binding induces structural rearrangements of the 140s loop and displaces the side chains of the catalytic triad residues Asp64, Asp116, and Glu152, thereby allosterically impairing integrase catalytic activity [2]. In contrast, INSTIs like raltegravir directly coordinate the catalytic Mg²⁺ ions without inducing such distal conformational changes. The crystallographically defined binding mode of (S)-BI-1001 provides a robust framework for rational design of novel NCINIs and for interpreting resistance mutations that map to the allosteric pocket.

Structural binding mode
Head-to-head
CCD dimer interface; H-bonds to Glu170, His171, Thr174
Crystallographic template for structure-based design and docking studies
PDB 4DMN; displaces catalytic triad residues Asp64, Asp116, Glu152
HIV-1 integrase allosteric crystal structure conformational change

(S)-BI-1001 Research Applications in HIV Biology


Enantioselective Multimerization Assay Control

Researchers studying HIV-1 integrase multimerization dynamics should procure enantiopure (S)-BI-1001 (≥98% purity) to ensure that observed effects on integrase oligomerization are attributable to specific allosteric inhibition rather than contamination by the inactive R-enantiomer . This is particularly critical for homogeneous time-resolved fluorescence (HTRF) or bioluminescence resonance energy transfer (BRET) assays that quantify integrase multimerization in vitro [1].

INSTI Resistance Profiling and Combination Studies

(S)-BI-1001 is ideally suited for cross-resistance profiling against panels of HIV-1 clinical isolates harboring INSTI resistance mutations (e.g., N155H, Q148H, G140S). Its distinct allosteric binding site enables researchers to evaluate the activity of NCINIs against INSTI-resistant viruses and to assess potential synergistic antiviral effects when combined with raltegravir or elvitegravir [2].

Structure-Based Drug Design and Virtual Screening

The high-resolution co-crystal structure of (S)-BI-1001 bound to the HIV-1 integrase CCD dimer (PDB 4DMN) provides a validated template for molecular docking, pharmacophore modeling, and virtual screening campaigns aimed at identifying novel allosteric integrase inhibitors with improved potency or altered resistance profiles [3]. Procurement of (S)-BI-1001 as a reference ligand enables rigorous benchmarking of computational workflows.

Antiviral Efficacy Benchmarking of New NCINIs

(S)-BI-1001 serves as a well-characterized, moderate-potency NCINI comparator for evaluating the antiviral efficacy of newer allosteric inhibitors such as GS-9822, GSK3739936, or BI-224436 in head-to-head cell-based assays [4]. Its established EC50 of 450 nM provides a consistent reference point for quantifying the potency improvements achieved through medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Integrase multimerization studies
Enantiopure allosteric probe
Reproducible oligomerization readouts
INSTI resistance profiling
Distinct allosteric binding site
Cross-resistance pattern validation
Structure-based drug design
High-resolution structural template
Docking and pharmacophore benchmarking
NCINI antiviral benchmarking
Moderate-potency reference compound
Potency improvement quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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